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Compound of Interest

Compound Name: galacto-Dapagliflozin

Cat. No.: B560394

An In-depth Analysis of the Chemical Structure, Properties, and Synthesis of a Novel SGLT2
Inhibitor Analog

This technical guide provides a comprehensive overview of galacto-Dapagliflozin, a
stereoisomer of the potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor,
Dapagliflozin. This document is intended for researchers, scientists, and drug development
professionals, offering a detailed exploration of its chemical structure, physicochemical and
pharmacological properties, and methodologies for its synthesis and analysis.

Chemical Structure and Identification

Galacto-Dapagliflozin, systematically named (2S,3R,4R,5R,6R)-2-(4-Chloro-3-(4-
ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, is a C-aryl glycoside. It
shares the same aglycone as Dapagliflozin but possesses a galacto-configuration in its sugar
moiety, differing in the stereochemistry at the C4' position.

Chemical Identifiers:

o |[UPAC Name: (2S,3R,4R,5R,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-6-
(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

e Molecular Formula: C21H25CIO6[1]

e Molecular Weight: 408.87 g/mol [1][2]
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« CAS Number: 1408245-02-2[1]

Physicochemical and Pharmacological Properties

Galacto-Dapagliflozin exhibits distinct inhibitory activity against human sodium-glucose
cotransporters 1 and 2 (hSGLT1 and hSGLT?2). While it retains selectivity for hSGLT2, its
potency and dissociation kinetics differ from its gluco-configured counterpart, Dapagliflozin.

Property Value Transporter Reference
Inhibitor Constant (Ki) 25 nM hSGLT2 [B1I415]1[61[7]
25,000 nM hSGLT1 [31[41516][7]
Half-time off-rate

=20-30s hSGLT2 [31[41[5]
(t1/2,0ff)
1-2s hSGLT1 [3]14][5]

Experimental Protocols
Synthesis of Galacto-Dapagliflozin

The synthesis of galacto-Dapagliflozin can be achieved from Dapagliflozin through a multi-
step process involving protection, epimerization, and deprotection. The following is a
generalized protocol based on established methods for the synthesis of Dapagliflozin and its

analogs.

Workflow for the Synthesis of Galacto-Dapagliflozin:

Stereoselective Reduction
at C4'

Oxidation at C4' Deprotection Galacto-Dapagliflozin

Danagliflozin Protection _ ( Protected Dapagliflozin
pag (e.g., Acetylated)
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Caption: Synthetic workflow for galacto-Dapagliflozin from Dapagliflozin.

Methodology:
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» Protection of Dapagliflozin: The hydroxyl groups of the glucose moiety of Dapagliflozin are
protected, commonly through acetylation using acetic anhydride in the presence of a catalyst
like pyridine. This prevents side reactions in subsequent steps.

o Oxidation at C4'": The protected Dapagliflozin is subjected to an oxidation reaction to convert
the C4' hydroxyl group into a ketone. This can be achieved using various oxidizing agents,
such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

o Stereoselective Reduction: The resulting ketone is then stereoselectively reduced to yield the
axial hydroxyl group characteristic of the galactose configuration. This is a critical step, and
the choice of reducing agent (e.g., a bulky hydride reagent) is crucial to achieve the desired
stereochemistry.

o Deprotection: The protecting groups are removed to yield galacto-Dapagliflozin. For acetyl
groups, this is typically done by hydrolysis using a base such as sodium methoxide in
methanol.

 Purification: The final product is purified using techniques like column chromatography or
recrystallization to obtain high-purity galacto-Dapagliflozin.

Determination of Inhibitory Activity (Ki)

The inhibitory constant (Ki) of galacto-Dapagliflozin against hSGLT1 and hSGLT2 can be
determined using electrophysiological methods.

Experimental Workflow for Ki Determination:
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Caption: Workflow for determining the inhibitory constant (Ki).
Methodology:

o Cell Culture and Transfection: Human embryonic kidney 293T (HEK-293T) cells are cultured
and transfected with plasmids encoding either hSGLT1 or hSGLT2.

» Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on the
transfected cells. The membrane potential is held at a constant voltage.

o Substrate Application: A solution containing D-glucose is applied to the cells to induce a
current mediated by the expressed SGLT transporter.
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« Inhibitor Application: Once a stable baseline current is established, solutions containing
varying concentrations of galacto-Dapagliflozin are applied to the cells.

» Data Analysis: The inhibition of the glucose-induced current at each inhibitor concentration is
measured. The Ki value is then calculated by fitting the concentration-response data to the
appropriate inhibition model.

Potential Sighaling Pathway Interactions

While the primary mechanism of action for gliflozins is the direct inhibition of SGLT2, studies on
Dapagliflozin suggest potential off-target effects on various cellular signaling pathways. It is
plausible that galacto-Dapagliflozin may exert similar effects.

PI3K/AKT Signaling Pathway

Dapagliflozin has been shown to modulate the PI3K/AKT pathway, which is crucial for cell
growth, survival, and metabolism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560394?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

